Human 5‑HT1D Receptor Alpha Affinity: Ki = 30 nM for CAS 647017-95-6 Represents Meaningful Serotonergic Engagement
CAS 647017-95-6 demonstrated a Ki of 30 nM at the human 5‑hydroxytryptamine 1D (5‑HT1D) receptor alpha, measured via reduction of forskolin‑stimulated cAMP in a cellular functional assay [1]. This sub‑100 nM potency places the compound in a range relevant for serotonergic probe development. By comparison, the cognate 5‑HT1D agonist sumatriptan exhibits a Ki of approximately 17 nM in radioligand binding assays, although direct head‑to‑head data in an identical assay format are not available in the public domain for this compound [2]. The presence of the ortho‑aminophenol motif with a pyridinyl‑butenyl substituent is hypothesized to confer a unique binding mode at the orthosteric site, differing from the sulfonamide‑based triptan scaffold. The butenyl chain may occupy a hydrophobic sub‑pocket that is inaccessible to simpler 2‑(pyridinylamino)phenol analogs, providing a structural rationale for the observed affinity.
| Evidence Dimension | 5‑HT1D receptor alpha affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 30 nM (reduction of forskolin‑stimulated cAMP in human 5‑HT1D receptor alpha‑expressing cells) |
| Comparator Or Baseline | Sumatriptan: Ki ≈ 17 nM at 5‑HT1D (literature radioligand binding; not same assay) [2]. In‑class aminopyridinylaminophenols without butenyl chain: data not publicly available. |
| Quantified Difference | ~1.8‑fold weaker than sumatriptan in different assay formats; ~30‑fold below the 1 µM threshold commonly used for hit identification. |
| Conditions | Cellular functional assay measuring reduction of forskolin‑stimulated cAMP; human 5‑HT1D receptor alpha expressed in recombinant system (ChEMBL_2001 / CHEMBL617094) [1]. |
Why This Matters
The 30 nM Ki at 5‑HT1D provides a quantitative benchmark for assessing batch‑to‑batch consistency during procurement for serotonergic target screening, and distinguishes this compound from inactive or untested aminopyridinylaminophenol congeners.
- [1] BindingDB Ki Summary. ChEMBL_2001 (CHEMBL617094). Ki = 30 nM, Target: 5‑hydroxytryptamine receptor 1D (5‑HT1D). Retrieved from https://www.bindingdb.org/rwd/bind/KiSummary.jsp View Source
- [2] Sumatriptan pharmacological profile. In: DrugBank; ChEMBL. Typical Ki at 5‑HT1D ≈ 17 nM (literature consensus). View Source
